molecular formula C19H22N2O2 B238233 N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide

Cat. No. B238233
M. Wt: 310.4 g/mol
InChI Key: RVGCQJJNRRNAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, also known as IB-DNQ, is a chemical compound that has gained attention in the field of scientific research due to its various potential applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively. IB-DNQ has been found to have several advantages and limitations for use in laboratory experiments, and there are several future directions for research in this area.

Mechanism of Action

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide exerts its effects through a mechanism that involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. This compound has been found to be particularly effective in inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects have potential implications for cancer treatment and drug development.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in high yields. Additionally, its mechanism of action is well-understood, making it a useful tool for studying cellular processes. However, this compound also has some limitations. Its effects are dependent on exposure to light, which can be difficult to control in some experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide. One area of interest is the development of new photosensitizers for use in photodynamic therapy. This compound has shown promise in this area, but there is still much to be learned about its properties and potential applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used in drug discovery and development, and further research in this area could lead to the development of new therapeutic agents.

Synthesis Methods

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting intermediate is then reacted with isobutyric anhydride to yield this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. It has been studied for its properties as a photosensitizer, which can be used in photodynamic therapy for cancer treatment. It has also been found to have potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could be useful in drug discovery and development.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3,4-dimethyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-9-17(10-8-16)21-19(23)15-6-5-13(3)14(4)11-15/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

RVGCQJJNRRNAHD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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